molecular formula C11H10N2O3S B12228097 (3-Methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid

(3-Methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid

Cat. No.: B12228097
M. Wt: 250.28 g/mol
InChI Key: BMSNATKBEGYZIC-UHFFFAOYSA-N
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Description

(3-Methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is a quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the use of microwave-assisted green processes, which are efficient and environmentally friendly . The reaction conditions often involve the use of choline chloride:urea deep eutectic solvents (DES) and microwave irradiation to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar green chemistry approaches. The use of microwave-induced reactions and DES can be scaled up to produce significant quantities of the compound while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, MCPBA, monopermaleic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties.

Scientific Research Applications

(3-Methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is unique due to its specific structural features, such as the presence of the sulfanyl-acetic acid moiety

Properties

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C11H10N2O3S/c1-13-10(16)7-4-2-3-5-8(7)12-11(13)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)

InChI Key

BMSNATKBEGYZIC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)O

Origin of Product

United States

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